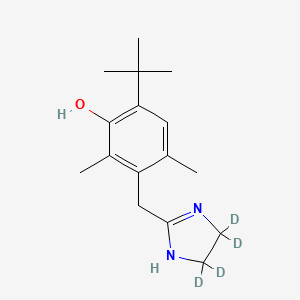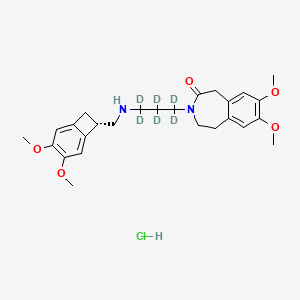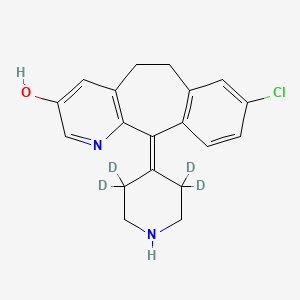
(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a deuterated form of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sertraline, providing insights into its behavior in biological systems.
科学的研究の応用
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is widely used in scientific research to study the pharmacokinetics and metabolism of sertraline. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and isotope effects. In biology and medicine, it helps in understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion. In the industry, it is used to develop more efficient and safer pharmaceutical formulations .
作用機序
Target of Action
These targets could be proteins, enzymes, or receptors that the compound interacts with to exert its effects .
Mode of Action
The mode of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves its interaction with these targets. The compound may bind to these targets, altering their function and leading to changes at the cellular level
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action . Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) are the outcomes of its interactions with its targets and its influence on biochemical pathways. These effects can include changes in cellular processes, alterations in gene expression, or modifications of cellular structures . .
Action Environment
The action, efficacy, and stability of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions . Understanding these influences can help optimize the use and storage of the compound to maximize its efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the incorporation of deuterium atoms into the sertraline molecule. One common method is the reduction of nitromethane-d3 to form methyl-d3-amine, which is then used in the synthesis of sertraline . The reaction conditions typically involve the use of deuterium oxide and phase-transfer catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS) are used to monitor the production process and ensure consistency .
化学反応の分析
Types of Reactions: (±)-trans-Sertraline-d3 HCl (N-methyl-d3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various metabolites of sertraline, which are studied to understand the compound’s metabolic pathways and potential side effects. These studies help in optimizing the use of sertraline in clinical settings .
類似化合物との比較
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is unique due to its deuterium labeling, which distinguishes it from other SSRIs. Similar compounds include other deuterated SSRIs and non-deuterated sertraline. The deuterium labeling provides advantages in pharmacokinetic studies, offering more detailed insights into the drug’s behavior in the body .
List of Similar Compounds:- Hexanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Palmitoyl-L-carnitine- (N-methyl-d3) hydrochloride
- Octadecanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Propionyl-L-carnitine- (N-methyl-d3) hydrochloride
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "3,4-Dichlorobenzylamine-d3", "N-Methyl-3-(phenylmethyl)propan-1-amine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Sodium sulfate" ], "Reaction": [ "Protection of amine group of 3,4-Dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-3,4-Dichlorobenzylamine-d3", "Reduction of N-acetyl-3,4-Dichlorobenzylamine-d3 with sodium cyanoborohydride in methanol to form N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Protection of amine group of N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Reaction of N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with N-Methyl-3-(phenylmethyl)propan-1-amine in tetrahydrofuran and sodium sulfate to form (±)-trans-Sertraline-d3", "Deprotection of amine group of (±)-trans-Sertraline-d3 with hydrochloric acid to form (±)-trans-Sertraline-d3 HCl", "Methylation of amine group of (±)-trans-Sertraline-d3 HCl with sodium hydroxide and methyl iodide-d3 in methanol to form (±)-trans-Sertraline-d3 HCl (N-methyl-d3)" ] } | |
CAS番号 |
1330180-66-9 |
分子式 |
C17H15D3Cl3N |
分子量 |
345.71 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
79617-99-5 (unlabelled) |
同義語 |
(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |
タグ |
Sertraline Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)






